2-(Tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylic acid
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Overview
Description
2-(Tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylic acid is an organic compound that features a pyrimidine ring substituted with a tetrahydrothiopyran group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-isothiocyanatoacetate with 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carbonitrile, leading to the formation of the desired pyrimidine derivative . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like p-toluenesulfonic acid at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the carboxylic acid group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced pyrimidine derivatives, and substituted pyrimidine compounds.
Scientific Research Applications
2-(Tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(Tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A related compound with a similar ring structure but without the pyrimidine and carboxylic acid groups.
Thioxopyrimidines: Compounds with a sulfur atom in the pyrimidine ring, showing diverse biological activities.
Uniqueness
2-(Tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylic acid is unique due to the combination of the tetrahydrothiopyran ring and the pyrimidine ring with a carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C10H12N2O2S |
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Molecular Weight |
224.28 g/mol |
IUPAC Name |
2-(thian-4-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2S/c13-10(14)8-5-11-9(12-6-8)7-1-3-15-4-2-7/h5-7H,1-4H2,(H,13,14) |
InChI Key |
NIZAVDHIZSLKNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1C2=NC=C(C=N2)C(=O)O |
Origin of Product |
United States |
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